The compound is cataloged under the CAS number 1353948-40-9 and has been referenced in various chemical databases, including PubChem and Ambeed. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its piperazine moiety, which contributes to its pharmacological properties .
The synthesis of 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride can be achieved through several methods, primarily involving the reaction between 3-methylpiperazine and 2-chlorobenzoxazole.
The yield of this synthesis can vary but has been reported to be around 72% under optimal conditions. The purity of the final product can be assessed using techniques such as mass spectrometry.
The molecular structure of 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride features:
2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride can participate in various chemical reactions:
Reactions involving this compound often require careful control of temperature and pH to optimize yield and selectivity.
The mechanism of action for 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride is not fully elucidated but may involve:
Studies suggest that derivatives of benzoxazole exhibit varied pharmacological activities, including anti-inflammatory and anti-cancer properties.
The physical and chemical properties of 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride include:
Characterization can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC).
2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride has several scientific applications:
The structural architecture of 2-(3-methylpiperazin-1-yl)benzo[d]oxazole hydrochloride—featuring a benzoxazole core linked to a 3-methylpiperazine moiety—confers optimal blood-brain barrier (BBB) permeability, positioning it as a strategic scaffold for CNS-targeted therapeutics [7]. This compound demonstrates high binding affinity for histamine H₃ receptors (H₃R), a class of G protein-coupled receptors (GPCRs) densely expressed in cerebral cortex, spinal cord, and dorsal root ganglia [4]. Neuropharmacological studies reveal that analogous benzoxazole derivatives (e.g., compound 8d) reverse mechanical allodynia in chronic constriction injury (CCI) rodent models by modulating crosstalk between histaminergic and non-histaminergic neurotransmitter systems (e.g., dopamine, GABA) [4]. This multimodal neuromodulation underlies its therapeutic potential in neuropathic pain—a condition inadequately managed by current opioids due to tolerance and dependency liabilities [4] [9].
Beyond neurology, this compound exhibits antiproliferative activity against diverse cancer cell lines by exploiting metallochaperone mechanisms and kinase inhibition pathways. The benzoxazole scaffold enables zinc chelation with moderate affinity (KZn ≈ 200 nM), facilitating intracellular zinc transport to reactivate zinc-deficient p53 mutants—notably the oncogenic p53R175H variant prevalent in colorectal and pancreatic adenocarcinomas [6] [10]. In vitro screening against SW620 (metastatic colorectal), CFPAC-1 (ductal pancreatic), and A549 (lung adenocarcinoma) cells reveals IC50 values comparable to purine-based chemotherapeutics (Table 1) [6] [10]. Additionally, structural analogs incorporating N-methylpiperazine exhibit enhanced solubility and efficacy against hematologic malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes, via casein kinase 1α (CK1α) inhibition [10].
Table 1: Antiproliferative Activity of Benzoxazole Derivatives
Cell Line | Cancer Type | IC₅₀ (μM) | Target Pathway |
---|---|---|---|
SW620 | Metastatic colorectal | 3.8–7.4 | Mutant p53 reactivation |
CFPAC-1 | Ductal pancreatic | <5.0 | Zinc metallochaperone |
A549 | Lung adenocarcinoma | 1.1–2.3 | CK1α inhibition |
HL-60 | Acute myeloid leukemia | <2.0 | Apoptosis induction |
The compound’s 3-methylpiperazine moiety serves as a molecular "switch" governing functional selectivity at GPCRs. Biased ligands stabilize unique receptor conformations that preferentially activate G protein- or β-arrestin-mediated signaling cascades [3] [9]. For instance, methylpiperazine-substituted ligands promote TM7 helix stabilization in β2-adrenergic receptors (β2AR), biasing signaling toward β-arrestin recruitment—a pathway linked to sustained analgesic effects without Gs-associated cardiotoxicity [5] [9]. This stereoselective engagement is quantifiable via computational metrics like bias factor, calculated from allosteric communication pipelines between ligand-binding and transducer-coupling sites [5]. Such precision modulation underscores the compound’s potential in designing next-generation analgesics with optimized therapeutic indices.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0